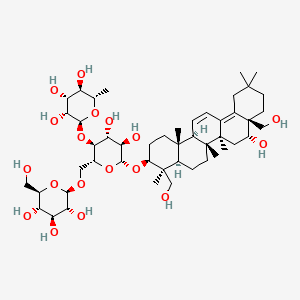

Saikosaponin S

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Saikosaponin S is a triterpenoid saponin compound predominantly found in the roots of the Bupleurum species, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects. This compound is part of a larger group of saikosaponins, which are glycosides composed of a triterpene aglycone and one or more sugar moieties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin S involves several key steps:

Preparation of Aglycone: The aglycone part of this compound is typically derived from oleanolic acid. This involves oxidation and glycosylation reactions to introduce the necessary functional groups.

Glycosylation: The glycosylation step is crucial for attaching the sugar moieties to the aglycone.

Protection and Deprotection: Protecting groups are used to prevent unwanted reactions during the synthesis. These groups are later removed to yield the final product.

Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Bupleurum species. The process includes:

Extraction: The roots are extracted using solvents such as ethanol or methanol.

Purification: The extract is purified using chromatographic techniques to isolate this compound.

Standardization: The final product is standardized to ensure consistent quality and potency.

Análisis De Reacciones Químicas

Types of Reactions: Saikosaponin S undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can modify the aglycone part of the molecule, introducing ketone or hydroxyl groups.

Reduction: Reduction reactions can convert ketones to alcohols, altering the compound’s properties.

Substitution: Substitution reactions can replace functional groups on the aglycone or sugar moieties.

Common Reagents and Conditions:

Oxidation: Reagents such as Dess-Martin periodinane or Jones reagent are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include modified saikosaponins with altered pharmacological properties.

Aplicaciones Científicas De Investigación

Saikosaponin S has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying glycosylation reactions and triterpenoid synthesis.

Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.

Industry: this compound is used in the development of herbal medicines and dietary supplements.

Mecanismo De Acción

Saikosaponin S exerts its effects through several molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB and MAPK pathways.

Antiviral: this compound interferes with viral replication by targeting viral enzymes and host cell receptors.

Hepatoprotective: It protects liver cells by reducing oxidative stress and enhancing detoxification pathways.

Comparación Con Compuestos Similares

Saikosaponin S is compared with other saikosaponins such as Saikosaponin A, Saikosaponin D, and Saikosaponin B2:

Saikosaponin A: Known for its strong anti-inflammatory effects.

Saikosaponin D: Exhibits potent antitumor activity.

Saikosaponin B2: Has hepatoprotective and immunomodulatory properties

Uniqueness: this compound is unique due to its balanced pharmacological profile, combining anti-inflammatory, antiviral, and hepatoprotective effects, making it a versatile compound for various therapeutic applications.

Propiedades

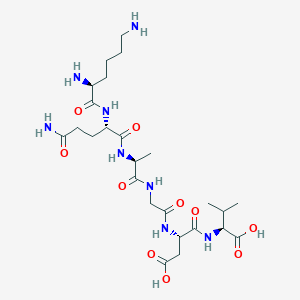

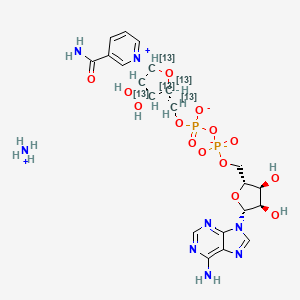

Fórmula molecular |

C48H78O18 |

|---|---|

Peso molecular |

943.1 g/mol |

Nombre IUPAC |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C48H78O18/c1-22-31(53)33(55)37(59)41(62-22)66-39-26(19-61-40-36(58)34(56)32(54)25(18-49)63-40)64-42(38(60)35(39)57)65-30-11-12-44(4)27(45(30,5)20-50)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-51)29(52)17-47(23,46)7/h8-9,22,25-42,49-60H,10-21H2,1-7H3/t22-,25+,26+,27+,28+,29+,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45+,46+,47+,48+/m0/s1 |

Clave InChI |

YYHHNGWWKYBCRQ-CTIIHJDWSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@@]3(C)CO)CC[C@@]5([C@@H]4C=CC6=C7CC(CC[C@@]7([C@@H](C[C@]65C)O)CO)(C)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)

![3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B15139057.png)

![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)

![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)